蒲公英醇

描述

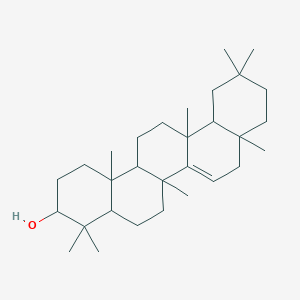

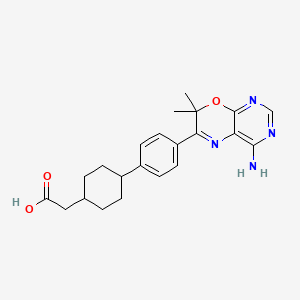

Taraxerol is a pentacyclic triterpenoid that is actively produced by some higher plants as part of a defense mechanism . It has many important pharmacological actions including anti-cancer activity .

Synthesis Analysis

The biosynthesis of taraxerol in plants occurs through the mevalonate pathway in the cytosol. Initially, dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including taraxerol, β-amyrin, and lupeol, which are catalyzed by taraxerol synthase .Molecular Structure Analysis

The molecular structure of taraxerol can be found in various scientific resources .Chemical Reactions Analysis

Taraxerol is synthesized from squalene, which is a primary precursor for the synthesis of triterpenoids .Physical And Chemical Properties Analysis

For detailed physical and chemical properties of taraxerol, you may refer to resources like PubChem .科学研究应用

生物合成和药理特性

蒲公英醇是一种五环三萜类化合物,是某些高等植物作为防御机制的一部分积极产生的 . 蒲公英醇在植物中的生物合成是通过细胞质中的甲羟戊酸途径进行的,其中首先产生二甲基烯丙基焦磷酸 (DMAPP) 和异戊烯基焦磷酸 (IPP),然后是角鲨烯 . 蒲公英醇的药理和药学特性已被广泛研究 .

异源生物合成

蒲公英醇可以通过应用重组微生物来生产。 构建了产生蒲公英醇的酿酒酵母菌株,其滴度为 1.85 mg·l –1,通过多种代谢工程策略将蒲公英醇滴度进一步提高到 12.51 mg·l –1 .

抗炎剂

抗肿瘤活性

蒲公英醇在肿瘤治疗方面显示出令人鼓舞的结果 . 它已被广泛研究用于其在药物开发中的潜在应用 .

心血管保护作用

蒲公英醇已被研究用于其对异丙肾上腺素诱导的心脏毒性中的氧化和炎症介质的影响 .

治疗胰岛素抵抗

蒲公英醇可以逆转地塞米松诱导的胰岛素抵抗,使其恢复到正常的稳态状态 .

抗糖尿病活性

保肝作用

作用机制

Target of Action

Taraxerol, a pentacyclic triterpenoid, has been found to interact with several molecular targets. One of its primary targets is the acetylcholinesterase (AChE) enzyme, which it inhibits in a dose-dependent manner . In addition, taraxerol has been shown to interact with proinflammatory mediators in macrophages, interfering with TAK1 and Akt protein activation .

Mode of Action

Taraxerol’s mode of action involves the downregulation of the expression of proinflammatory mediators in macrophages. This is achieved through the interference of TAK1 and Akt protein activation, thus preventing NF-κB activation from producing various proinflammatory mediators through a cascade effect .

Biochemical Pathways

The biosynthesis of taraxerol in plants occurs through the mevalonate pathway in the cytosol. The process begins with the production of dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP), followed by squalene. Squalene is the primary precursor for the synthesis of triterpenoids, including taraxerol, β-amyrin, and lupeol, which are catalyzed by taraxerol synthase .

Pharmacokinetics

It’s known that taraxerol is a natural compound actively produced by some higher plants as part of a defense mechanism . More research is needed to fully understand the ADME properties of taraxerol and their impact on its bioavailability.

Result of Action

Taraxerol has been extensively investigated for its medicinal and pharmacological properties. It has been found to inhibit the proliferation, migration, and invasion of gastric cancer cells, as well as induce G1 phase arrest and apoptosis in these cells . Additionally, taraxerol has been shown to have anti-inflammatory effects, reducing the expression of proinflammatory mediators .

Action Environment

The action of taraxerol can be influenced by various environmental factors. For instance, the biosynthesis of taraxerol in plants can be affected by environmental conditions that impact the mevalonate pathway . .

安全和危害

未来方向

Taraxerol has been extensively investigated for its medicinal and pharmacological properties, and various biotechnological approaches have been established to produce this compound using in vitro techniques . More research is needed to further understand its potential applications in pharmaceuticals and medicine .

属性

IUPAC Name |

(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24-,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGUGZHBAOMSFJ-GADYQYKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026552 | |

| Record name | Taraxerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127-22-0 | |

| Record name | Taraxerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taraxerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taraxerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TARAXEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A32778O852 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1681847.png)

![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)

![5-((2-(Diethylamino)ethyl)amino)-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1681850.png)

![3-(5-(4-(Cyclopentyloxy)-2-hydroxybenzoyl)-2-((3-hydroxybenzo[d]isoxazol-6-yl)methoxy)phenyl)propanoic acid](/img/structure/B1681860.png)

![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)

![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/no-structure.png)

![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)

![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)